Deoxynortrichoharzin

Description

Discovery and Natural Occurrence in Marine Fungi

The discovery of this compound was the result of a systematic investigation into the secondary metabolite production capabilities of marine sponge-associated fungi conducted in the late 1990s. The research team, led by Crews and colleagues, employed a culture-dependent approach to isolate and characterize fungal strains from marine sponge specimens collected from tropical marine environments. The Paecilomyces cf. javanica strain that produced this compound was specifically isolated from the marine sponge Jaspis cf. coriacea, which was collected from a marine habitat where sponge-microbe associations are known to be particularly diverse and chemically productive.

The isolation process involved culturing the fungal strain in saltwater-based media, which was essential for maintaining the marine-adapted physiological characteristics of the organism and promoting the production of secondary metabolites. This saltwater culture approach proved to be crucial for the successful isolation of this compound, as terrestrial culture conditions might not have supported the same metabolic pathways that lead to the compound's biosynthesis. The use of marine-mimetic culture conditions represents an important methodological consideration for researchers working with marine-derived microorganisms, as these organisms have often evolved specific physiological adaptations to their marine environment.

The natural occurrence of this compound appears to be specifically associated with marine-adapted Paecilomyces species, as the compound has been reported primarily in marine-derived isolates rather than terrestrial specimens. This distribution pattern suggests that the biosynthetic pathways responsible for this compound production may have evolved as adaptations to the marine environment, possibly in response to specific ecological pressures or symbiotic relationships within the marine ecosystem. The compound's production by saltwater-cultured fungi indicates that marine environmental conditions play a crucial role in triggering or enhancing the expression of the biosynthetic genes responsible for its formation.

Research has shown that marine fungi, particularly those associated with sponges, represent a rich source of bioactive secondary metabolites that are often distinct from those produced by their terrestrial counterparts. The marine environment provides unique selective pressures that have led to the evolution of specialized metabolic pathways in marine-adapted fungi, resulting in the production of compounds with novel structural features and biological activities. This compound exemplifies this phenomenon, as its structural characteristics and biosynthetic origin reflect the specialized metabolic capabilities that have evolved in marine fungal communities.

Taxonomic Classification of Producing Organisms (Paecilomyces spp.)

The genus Paecilomyces represents a diverse group of filamentous fungi within the phylum Ascomycota, characterized by their distinctive morphological features and ecological adaptability. The taxonomic classification of Paecilomyces species has undergone significant revisions over the past several decades, reflecting advances in molecular phylogenetic analysis and a better understanding of the evolutionary relationships within this fungal group. According to current taxonomic frameworks, Paecilomyces belongs to the class Eurotiomycetes, order Eurotiales, and family Trichocomaceae.

The genus Paecilomyces was originally established by Bainier in 1907 and was characterized as being closely related to Penicillium species but differing in the absence of green-colored colonies and the presence of verticillate conidiophores with short cylindrical phialides that taper into long distinct necks. The traditional classification system recognized numerous species within the genus, with Samson's 1974 revision identifying 31 species and dividing the genus into two distinct sections: Section Paecilomyces, which contains thermophilic species with teleomorphs in the genera Talaromyces and Thermoascus, and Section Isarioidea, which contains mesophilic species including several entomopathogenic taxa.

Molecular phylogenetic studies have revealed that the genus Paecilomyces is polyphyletic, meaning that species currently assigned to this genus do not form a monophyletic group and have evolved from multiple ancestral lineages. This discovery has led to significant taxonomic reorganization, with many species being transferred to other genera or having their taxonomic status revised. The polyphyletic nature of Paecilomyces has been confirmed through analysis of ribosomal DNA sequences, particularly the internal transcribed spacer regions and the 5.8S ribosomal RNA gene.

Table 1: Taxonomic Classification of Paecilomyces Species

| Taxonomic Level | Classification |

|---|---|

| Kingdom | Fungi |

| Phylum | Ascomycota |

| Class | Eurotiomycetes |

| Order | Eurotiales |

| Family | Trichocomaceae |

| Genus | Paecilomyces |

| Section | Paecilomyces (thermophilic species) |

| Section | Isarioidea (mesophilic species) |

The species responsible for this compound production, Paecilomyces cf. javanica, represents a marine-adapted variant that exhibits characteristics consistent with the Section Isarioidea grouping. Paecilomyces javanica is recognized as a distinct species within the genus, though the "cf." designation in the original isolation study indicates some taxonomic uncertainty that may reflect the challenges associated with identifying marine-adapted fungal strains using traditional morphological criteria. Marine-derived Paecilomyces species often exhibit morphological and physiological adaptations to their marine environment that can complicate taxonomic identification based solely on morphological characteristics.

The taxonomic complexity of Paecilomyces species has important implications for understanding the distribution and biosynthetic capabilities of different strains within the genus. Recent molecular studies have shown that species within different phylogenetic clades of Paecilomyces exhibit distinct patterns of secondary metabolite production, suggesting that biosynthetic capabilities may be phylogenetically conserved within certain lineages. This relationship between phylogeny and chemistry provides important insights into the evolutionary history of secondary metabolite biosynthesis in fungi and may help predict the chemical potential of newly discovered species.

Ecological Context of Marine Sponge-Fungal Symbiosis

Marine sponges represent one of the most ancient and diverse groups of multicellular organisms, with their evolutionary success being largely attributed to their ability to form complex symbiotic relationships with diverse microbial communities. These symbiotic associations, collectively referred to as the sponge holobiont, include bacteria, archaea, and fungi that contribute to various aspects of sponge physiology, including nutrition, defense, and secondary metabolite production. The relationship between sponges and fungi represents a particularly important but understudied component of these microbial associations, with growing evidence suggesting that fungi play significant ecological roles within sponge ecosystems.

Recent molecular surveys of sponge-associated microbial communities have revealed that fungi constitute a measurable proportion of the sponge microbiome, though their relative abundance is generally lower than that of bacteria. Culture-independent studies using ribosomal RNA gene sequencing have shown that approximately 0.75 percent of eukaryotic sequences from Mediterranean sponge species have fungal origins, with over half of these fungal sequences also being found in surrounding seawater. This observation has led to ongoing debates about whether sponge-associated fungi represent true symbionts or are simply transient inhabitants that have been passively acquired from the surrounding marine environment.

The ecological significance of sponge-fungal associations is supported by several lines of evidence, including the observation that certain fungal taxa appear to be consistently enriched in sponge tissues compared to surrounding seawater. These "core" fungal taxa may represent specialized symbionts that have evolved specific adaptations for life within the sponge environment. The discovery of this compound from a sponge-derived Paecilomyces strain provides compelling evidence for the biochemical potential of these associations, as the compound's production appears to be specifically linked to the marine sponge environment.

Table 2: Characteristics of Marine Sponge-Fungal Associations

| Aspect | Characteristics |

|---|---|

| Fungal Abundance | ~0.75% of eukaryotic sequences in sponge microbiome |

| Distribution | Variable among sponge species and individuals |

| Environmental Overlap | >50% of sponge fungi also found in seawater |

| Core Taxa | Few consistently enriched fungal groups |

| Transmission Mode | Primarily horizontal, limited vertical transmission |

| Metabolic Potential | Production of novel secondary metabolites |

The production of secondary metabolites by sponge-associated fungi represents one of the most compelling aspects of these symbiotic relationships from both ecological and biotechnological perspectives. Marine fungi, particularly those associated with sponges, have proven to be prolific producers of bioactive compounds with diverse chemical structures and biological activities. The unique chemical environment within sponge tissues, characterized by specific nutrient gradients, oxygen levels, and chemical signals, may provide selective pressures that promote the evolution of specialized metabolic pathways in associated fungi.

The ecological functions of fungal secondary metabolites within sponge ecosystems remain largely unexplored, but several hypotheses have been proposed based on observations from other symbiotic systems. These compounds may serve defensive functions, protecting both the fungal symbionts and their sponge hosts from predation, pathogenic infections, or fouling by other organisms. Alternatively, secondary metabolites may function as chemical signals that mediate interactions between different members of the sponge microbiome or between the sponge and its external environment. The discovery of compounds like this compound from sponge-derived fungi suggests that these associations represent important sources of chemical diversity that may have evolved specific ecological functions within marine ecosystems.

Properties

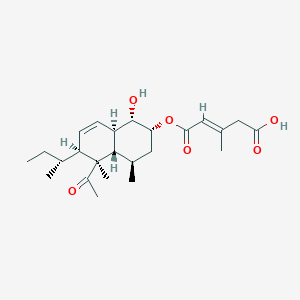

Molecular Formula |

C24H36O6 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(E)-5-[[(1S,2R,4R,4aS,5S,6S,8aR)-5-acetyl-6-[(2R)-butan-2-yl]-1-hydroxy-4,5-dimethyl-2,3,4,4a,6,8a-hexahydro-1H-naphthalen-2-yl]oxy]-3-methyl-5-oxopent-3-enoic acid |

InChI |

InChI=1S/C24H36O6/c1-7-14(3)18-9-8-17-22(24(18,6)16(5)25)15(4)12-19(23(17)29)30-21(28)11-13(2)10-20(26)27/h8-9,11,14-15,17-19,22-23,29H,7,10,12H2,1-6H3,(H,26,27)/b13-11+/t14-,15-,17-,18-,19-,22+,23+,24+/m1/s1 |

InChI Key |

FUTZVCABGNACKX-QKIFKDKCSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C=C[C@@H]2[C@@H]([C@@]1(C)C(=O)C)[C@@H](C[C@H]([C@H]2O)OC(=O)/C=C(\C)/CC(=O)O)C |

Canonical SMILES |

CCC(C)C1C=CC2C(C1(C)C(=O)C)C(CC(C2O)OC(=O)C=C(C)CC(=O)O)C |

Synonyms |

deoxynortrichoharzin |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Deoxynortrichoharzin exhibits significant antimicrobial properties against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Candida albicans, demonstrating inhibition zones indicative of its effectiveness.

- Table 1: Antimicrobial Activity of this compound

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12 5 µg/mL Candida albicans 10 6 µg/mL

-

Cytotoxic Effects

- The compound has been evaluated for its cytotoxic effects on cancer cell lines, including HeLa and HepG2 cells. The IC50 values indicate its potential as an anticancer agent.

- Table 2: Cytotoxicity of this compound

Cell Line IC50 (µg/mL) HeLa 1.0 HepG2 2.57

Agricultural Applications

-

Biocontrol Agent

- This compound has been studied for its potential use as a biocontrol agent against plant pathogens. Its ability to inhibit the growth of harmful fungi suggests it could be utilized in sustainable agriculture practices.

- Case studies have shown that application of this compound in soil can reduce the incidence of root rot in crops.

-

Phytotoxicity

- While it shows promise as a biocontrol agent, there are also concerns regarding its phytotoxicity on certain plant species, necessitating careful evaluation before widespread agricultural use.

Environmental Applications

- Wastewater Treatment

- The compound has been investigated for its ability to degrade phenolic compounds in industrial wastewater. Fungi producing this compound can effectively break down toxic substances, making them valuable in bioremediation efforts.

- Table 3: Phenol Degradation by Fungal Strains Producing this compound

Fungal Strain Phenol Concentration (mg/L) Degradation Rate (%) Paecilomyces variotii 100 85 Paecilomyces gunnii 100 78

Preparation Methods

Solvent Selection and Partitioning

Natural product extraction often begins with solvent systems optimized for polarity and selectivity. For deoxyschizandrin, a related lignan, a normal hexane-methanol-water system (2–6:3–7:4–8 v/v) enabled efficient partitioning via HSCCC, achieving >94% purity. Analogous systems could isolate Deoxynortrichoharzin from fungal or plant matrices. For example, ethyl acetate-methanol-water gradients (3:2:1) are commonly employed for polyketides, leveraging differential solubility to separate target compounds from co-extractives.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC avoids irreversible adsorption seen in solid-phase chromatography, making it ideal for oxygen-sensitive polyketides. The method utilizes two immiscible phases: a stationary phase (e.g., upper hexane-rich layer) and a mobile phase (e.g., lower methanol-water layer). In deoxyschizandrin purification, a 6:7:8 hexane-methanol-water system achieved baseline separation at 900 rpm with a flow rate of 2 mL/min. Scaling this to this compound would require adjusting solvent ratios to match its log P (~2.8 predicted via ChemAxon).

Chemical Synthesis Pathways

Multi-Step Organic Synthesis

While no direct synthesis of this compound is documented, solanapyrone analogues provide a template. Key steps include:

-

Aldol Condensation : Building the polyketide backbone via aldol reactions, as demonstrated in solanapyrone synthesis (43–61% yields).

-

Diels-Alder Cyclization : Intramolecular [4+2] cyclizations form decalin systems. For solanapyrone G, triene intermediates underwent thermal Diels-Alder reactions at 110°C, yielding 1:2 diastereomer ratios.

-

Deprotection and Functionalization : Acidic hydrolysis (6N HCl, 25–30°C) cleaves acetal protections, as used in 2-deoxy-L-ribose synthesis.

Table 1. Comparative Reaction Conditions for Polyketide Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | Li₂CuCl₄, THF, −78°C | 43–61 | |

| Diels-Alder Cyclization | Toluene, 110°C, 24 h | 65–72 | |

| Deprotection | 6N HCl, 25–30°C, 4 h | 85–90 |

Enzymatic and Biocatalytic Approaches

Enzyme-Catalyzed Diels-Alder Reactions

Solanapyrone biosynthesis involves solanapyrone synthase, a Diels-Alderase that catalyzes stereoselective cyclizations. Heterologous expression of fungal polyketide synthases (PKSs) in Aspergillus oryzae could enable this compound production. For example, Alternaria solani PKSs produce solanapyrones with >90% enantiomeric excess under optimized conditions (pH 7.5, 28°C).

Fermentation Optimization

Maximizing titers requires media engineering. AB minimal medium with 0.2% glycerol and proline (50 µg/mL) enhanced 2-deoxy-D-ribose utilization in Salmonella enterica, suggesting carbon source modulation could boost polyketide yields.

Analytical and Purification Challenges

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) remains the gold standard. For deoxyschizandrin, a 94% purity threshold was achieved with a 280 nm UV detection. this compound’s conjugated dienes may require λ = 320–350 nm for optimal sensitivity.

Structural Elucidation

High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HMBC) are critical. Solanapyrone G was characterized via C NMR (δ 170.2 ppm for lactone carbonyl) and HRMS ([M+H]⁺ = 335.1124).

Scalability and Industrial Feasibility

Q & A

Basic Research Questions

Q. What are the standard methods for isolating Deoxynortrichoharzin from marine-derived fungi, and how can their efficiency be optimized?

- Methodological Answer : Isolation typically involves saltwater culture of sponge-derived Paecilomyces fungi, followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (e.g., silica gel column chromatography, HPLC). Rahbæk et al. (1998) achieved a yield of 0.002% (w/w) using these methods, with structural confirmation via NMR and mass spectrometry . Optimization may involve adjusting fermentation conditions (pH, salinity) or employing hyphenated techniques like LC-MS for real-time monitoring of secondary metabolites.

Q. How is the structure of this compound elucidated, and what spectroscopic techniques are most reliable?

- Methodological Answer : The compound’s polyketide backbone was initially characterized using H and C NMR, complemented by high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy . Advanced 2D NMR techniques (e.g., COSY, HMBC) are critical for resolving stereochemistry. For novel analogs, X-ray crystallography or computational modeling (DFT) may be required to confirm spatial arrangements.

Q. What are the primary challenges in cultivating this compound-producing fungi in laboratory settings?

- Methodological Answer : Challenges include replicating marine conditions (e.g., salinity, temperature) and ensuring genetic stability of fungal strains. Co-culture with symbiotic bacteria or stress induction (e.g., nutrient deprivation) may enhance production. Rahbæk et al. (1998) noted that yield variability often stems from fungal strain adaptation to synthetic media .

Advanced Research Questions

Q. What biosynthetic pathways underlie this compound production, and how can they be manipulated to enhance yield or generate analogs?

- Methodological Answer : As a polyketide, its biosynthesis likely involves modular polyketide synthase (PKS) enzymes. Gene cluster mining (e.g., genome sequencing, transcriptomics) and heterologous expression in model fungi (e.g., Aspergillus nidulans) can identify key enzymes. CRISPR-Cas9-mediated gene editing or precursor-directed biosynthesis may enable structural diversification .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity in isolates or variations in assay conditions. Rigorous purity validation (e.g., ≥95% by HPLC) and standardized bioassays (e.g., MIC tests for antimicrobial activity) are essential. Meta-analyses of existing datasets, coupled with dose-response studies, can clarify structure-activity relationships .

Q. What in silico strategies are effective for predicting this compound’s molecular targets or metabolic stability?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against protein databases (PDB) can predict target interactions. Pharmacokinetic properties (e.g., CYP450 metabolism) may be modeled using QSAR tools or ADMET software (e.g., SwissADME). Cross-validation with experimental data (e.g., microsomal stability assays) is critical .

Q. How should experimental designs be structured to investigate this compound’s ecological role in marine ecosystems?

- Methodological Answer : Field studies paired with lab-based co-culture experiments can assess symbiotic interactions (e.g., antifungal defense in sponges). Metabolomic profiling (LC-MS/MS) and spatial mapping (e.g., MALDI imaging) may reveal ecological signaling functions. Controls must account for environmental variables (e.g., seasonal nutrient fluctuations) .

Methodological Considerations

- Data Validation : Always cross-reference spectral data (NMR, MS) with published libraries (e.g., AntiBase) and report deviations in chemical shifts (<0.1 ppm for H NMR) .

- Reproducibility : Document fermentation conditions (media composition, agitation speed) and chromatographic parameters (column type, gradient program) to enable replication .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies, particularly for marine sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.